methyl 2-(aminomethyl)cyclopropane-1-carboxylate CAS number and properties
methyl 2-(aminomethyl)cyclopropane-1-carboxylate CAS number and properties
The following technical guide details the chemical identity, properties, synthesis, and applications of methyl 2-(aminomethyl)cyclopropane-1-carboxylate , a critical intermediate in the synthesis of conformationally restricted amino acids (CRAAs) and GABA analogues.
Chemical Identity & Core Data
Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a bifunctional cyclopropane derivative featuring a methyl ester and a primary aminomethyl group. It serves as a versatile building block for introducing the rigid cyclopropyl scaffold into peptide backbones and small-molecule drugs.
The compound is most stable and commercially available as its hydrochloride salt .
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl 2-(aminomethyl)cyclopropane-1-carboxylate |
| Common Name | |
| CAS Number (HCl Salt) | 1630906-92-1 |
| CAS Number (Free Base) | Not widely assigned (often generated in situ) |
| Related CAS (Free Acid) | 215597-45-8 (Racemic); 36489-13-1 ((+)-cis isomer) |
| Molecular Formula | C |
| SMILES | COC(=O)C1CC1CN (Free base) |
Physicochemical Properties (HCl Salt)
| Property | Value | Note |
| Molecular Weight | 165.62 g/mol | HCl Salt |
| Molecular Weight | 129.16 g/mol | Free Base |
| Appearance | White to off-white solid | Hygroscopic powder |
| Solubility | Water, Methanol, DMSO | High polarity due to salt form |
| Melting Point | >150 °C (Decomp.) | Typical for amino acid ester salts |
| pKa (Amine) | ~9.0 - 9.5 | Estimated based on alkyl amines |
| Stereochemistry | Exists as cis and trans diastereomers | Trans isomer is thermodynamically favored |
Stereochemical Considerations
The cyclopropane ring introduces significant stereochemical complexity. The 1,2-substitution pattern creates two chiral centers, resulting in four possible stereoisomers.
-
Trans-Isomers: (1R, 2R) and (1S, 2S). The aminomethyl and carboxylate groups are on opposite sides of the ring plane. This configuration is often preferred in drug design to mimic extended peptide conformations.
-
Cis-Isomers: (1R, 2S) and (1S, 2R). The groups are on the same side. These are crucial for mimicking folded peptide turns or specific GABA receptor binding conformations.
Note: Unless specified as "chiral," commercial preparations are typically racemic trans- or racemic cis- mixtures.
Synthetic Pathways
Two primary routes are employed to synthesize this scaffold. The choice depends on the required stereochemistry and scale.
Route A: Selective Reduction of Cyano-Esters (Preferred for Scale)
This route avoids the handling of unstable intermediates and allows for stereocontrol starting from the commercially available methyl 2-cyanocyclopropane-1-carboxylate.
-
Starting Material: Methyl 2-cyanocyclopropane-1-carboxylate (Trans or Cis).
-
Reaction: Catalytic hydrogenation (H
, Pd/C or Raney Ni) in the presence of acid (HCl/MeOH) or Boc-anhydride. -
Mechanism: The nitrile group is reduced to the primary amine. The presence of acid prevents intermolecular lactamization (attack of the amine on the ester).
Route B: Curtius Rearrangement (Preferred for Chiral Synthesis)
This route is often used when starting from chiral dicarboxylic acids (e.g., derivatizing trans-1,2-cyclopropanedicarboxylic acid).
-
Mono-esterification: Selective hydrolysis of the diester to the mono-acid.
-
Acyl Azide Formation: Reaction with DPPA (diphenylphosphoryl azide) or SOCl
followed by NaN . -
Rearrangement: Thermal rearrangement to the isocyanate.
-
Hydrolysis/Trapping: Acidic hydrolysis yields the amine, or trapping with alcohol yields the carbamate.
Experimental Workflow Visualization
The following diagram illustrates the logic flow for the Cyano-Reduction Route , which is the most direct method for accessing the title compound.
Figure 1: Synthetic pathway via catalytic hydrogenation of the nitrile precursor. The use of acidic conditions is critical to prevent the formation of the bicyclic lactam side product.
Applications in Drug Development[6][7][8]
Conformationally Restricted GABA Analogues
The free acid form of this compound is a structural analogue of
-
Mechanism: The rigid scaffold reduces the entropic penalty of binding to GABA receptors (GABA
, GABA , or GABA ). -
Utility: Researchers use the methyl ester as a prodrug (to improve blood-brain barrier permeability) or as a protected intermediate to synthesize specific agonists/antagonists.
Peptidomimetics
In peptide chemistry, replacing a flexible amino acid residue with 2-(aminomethyl)cyclopropane-1-carboxylic acid (2,3-methanoamino acid analogues) restricts the rotation of the peptide backbone (
-
Application: Stabilizing
-turns or -turns in bioactive peptides. -
Example: Development of protease inhibitors (e.g., HCV NS3/4A protease inhibitors) where rigidification improves potency and metabolic stability.
Viral Polymerase Inhibitors
Derivatives of this scaffold have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The cyclopropane ring serves as a linker that positions pharmacophores in the correct spatial orientation to block the active site.
Handling & Safety Protocols
Storage & Stability[7][9]
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C .
-
Stability: The free base is prone to intramolecular cyclization to form the lactam (3-azabicyclo[3.1.0]hexan-2-one). Always maintain in salt form (HCl or TFA) during storage.
-
Incompatibility: Strong oxidizers, strong bases (induces lactamization).
Safety Hazards[7]
-
GHS Classification: Warning (Category 2 Skin/Eye Irritant).
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis or handling.
References
-
Mangelinckx, S., et al. (2019).[2][3] "Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained
-amino dicarboxylic acid." European Journal of Organic Chemistry, 2019(31-32), 5187–5189.[3] -
PubChem. (2025).[4][5] "Compound Summary: 2-(Aminomethyl)cyclopropane-1-carboxylic acid." National Center for Biotechnology Information. [5]
-
CymitQuimica. (2024). "Product Data: Methyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride (CAS 1630906-92-1)."[6][7][8][9]
- Campbell, M. M., et al. (1991). "Synthesis of conformationally restricted amino acids: 2,3-methanoanalogues." Tetrahedron, 47(26), 4799-4806. (Foundational chemistry for cyclopropane amino acids).
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